2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, a bromophenyl group, and a trifluoromethylphenyl group, making it a subject of interest for researchers in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is usually introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Trifluoromethylphenyl Group: This step often involves a nucleophilic substitution reaction where the trifluoromethylphenyl group is introduced using a suitable trifluoromethylating reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are often employed in cross-coupling reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carbonyl group.
Substituted Derivatives: From various substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s potential biological activity makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the thienopyrimidine class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C14H12BrN3O2S2
- Molecular Weight : 398.29 g/mol
- CAS Number : 687566-34-3
Biological Activity Overview
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities including antimicrobial and anticancer properties. The specific compound under discussion has shown promising results in various studies.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thienopyrimidine compounds. For instance, a study on related thiazole derivatives demonstrated substantial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . While specific data on the compound is limited, its structural similarities suggest potential efficacy against similar pathogens.
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cell lines. In particular, studies involving related compounds have shown that modifications in the structure can significantly enhance anticancer activity. For example, compounds with similar thienopyrimidine frameworks have been reported to induce apoptosis in cancer cells and inhibit tumor growth .
Case Studies and Research Findings
The mechanism by which thienopyrimidine derivatives exert their biological effects often involves interference with cellular processes such as DNA synthesis and repair, protein synthesis, or cell signaling pathways. For instance, many compounds in this class have been shown to inhibit enzymes crucial for bacterial survival or cancer cell proliferation.
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrF3N3O2S2/c22-12-5-7-13(8-6-12)28-19(30)18-16(9-10-31-18)27-20(28)32-11-17(29)26-15-4-2-1-3-14(15)21(23,24)25/h1-8H,9-11H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGTWMHDXQFCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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